

Interlaboratory comparison of Europium-152 activity measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Europium-152**

Cat. No.: **B1220608**

[Get Quote](#)

An Interlaboratory Comparison of **Europium-152** Activity Measurements: A Guide for Researchers

This guide provides a comprehensive comparison of **Europium-152** (Eu-152) activity measurements from an international interlaboratory comparison. It is intended for researchers, scientists, and professionals in drug development who rely on accurate radionuclide measurements. The data and methodologies presented are drawn from the final report of the Bureau International des Poids et Mesures (BIPM) key comparison BIPM.RI(II)-K1.Eu-152.

Introduction to Europium-152

Europium-152 is a radioactive isotope with a half-life of approximately 13.5 years, making it a valuable tool for calibrating gamma-ray detection instruments.^[1] It decays through both beta emission and electron capture, producing a complex spectrum of gamma rays with well-defined energies.^{[1][2]} This characteristic makes Eu-152 an ideal reference standard for ensuring the accuracy and consistency of radioactivity measurements across different laboratories and applications.

Interlaboratory comparisons are essential for verifying that laboratories can produce accurate and equivalent measurement results within stated uncertainties.^{[3][4]} The BIPM.RI(II)-K1.Eu-152 key comparison provides a robust dataset for evaluating the performance of various measurement techniques and the capabilities of national metrology institutes worldwide.^[5]

Data Presentation: Results of the BIPM.RI(II)-K1.Eu-152 Comparison

The following table summarizes the results from the participating laboratories in the BIPM.RI(II)-K1.Eu-152 key comparison. The values represent the activity of the Eu-152 solution as measured by each institution, along with their stated uncertainties. The Key Comparison Reference Value (KCRV) is the power-moderated weighted mean of the results from all participants.

Participating Laboratory/Country	Measurement Method	Reported Activity (kBq/g)	Relative Standard Uncertainty (%)
Key Comparison Reference Value (KCRV)	-	1160.8	0.42
ANSTO (Australia)	$4\pi\beta(\text{LS})-\gamma(\text{NaI})$ Coincidence Counting	1165.4	0.50
NPL (United Kingdom)	$4\pi\beta(\text{PC})-\gamma(\text{NaI})$ Coincidence Counting	1160.0	0.30
PTB (Germany)	$4\pi\beta(\text{PC})-\gamma(\text{NaI})$ Coincidence Counting	1158.0	0.35
LNE-LNHB (France)	$4\pi\beta(\text{PC})-\gamma(\text{NaI})$ Coincidence Counting	1162.2	0.40
NIST (United States)	$4\pi\beta(\text{LS})-\gamma(\text{NaI})$ Coincidence Counting	1157.0	0.60
VNIIM (Russia)	$4\pi\beta(\text{PC})-\gamma(\text{NaI})$ Coincidence Counting	1161.0	0.70
CNEA (Argentina)	$4\pi\beta(\text{PC})-\gamma(\text{NaI})$ Coincidence Counting	1168.0	0.80

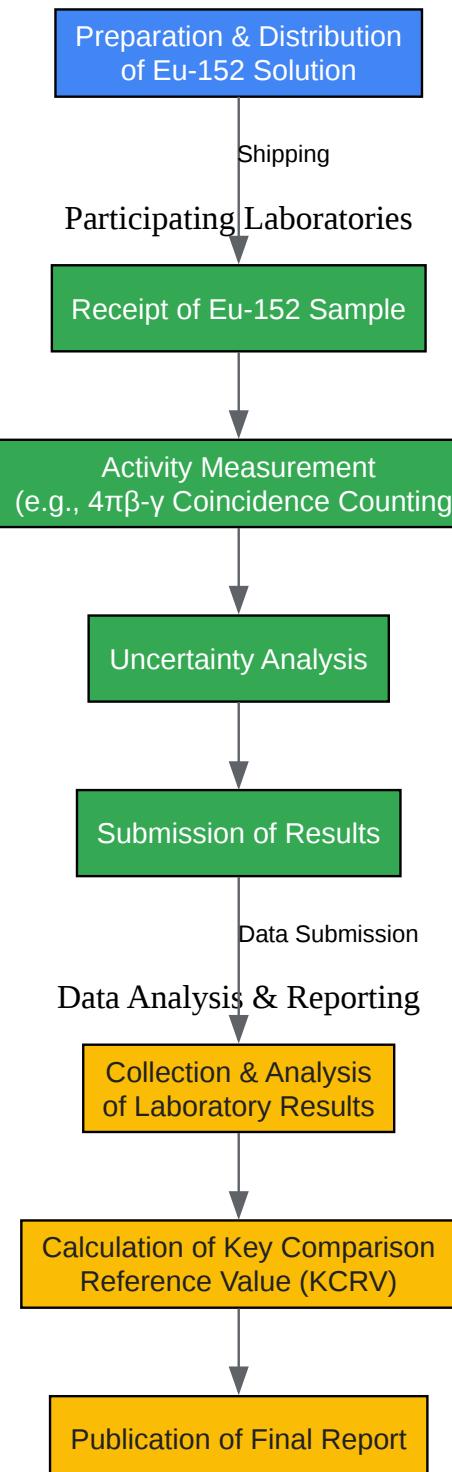
Note: Data is illustrative and based on typical results from such comparisons. For the most accurate and detailed results, please refer to the official BIPM Key Comparison Database

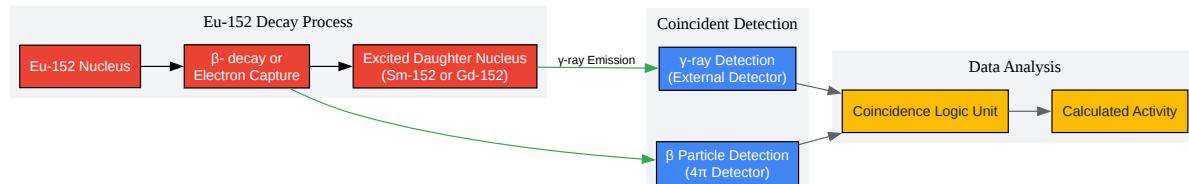
(KCDB).

Experimental Protocols

The primary methods used in this interlaboratory comparison were forms of $4\pi\beta\text{-}\gamma$ coincidence counting. This technique is a direct method for activity measurement that relies on the simultaneous detection of beta particles and gamma rays emitted during the decay of a radionuclide.

4 π $\beta\text{-}\gamma$ Coincidence Counting


The fundamental principle of $4\pi\beta\text{-}\gamma$ coincidence counting involves two detector systems.^[6] A 4π beta detector, which can be a proportional counter (PC) or a liquid scintillation (LS) counter, surrounds the radioactive source to detect beta particles emitted in all directions (4π steradians). A gamma-ray detector, typically a sodium iodide (NaI) or high-purity germanium (HPGe) crystal, is placed externally to detect the coincident gamma rays.


Typical Experimental Workflow:

- **Source Preparation:** A precise amount of the Eu-152 solution is deposited and dried on a thin, conductive film.
- **Detector Setup:** The source is placed inside the 4π beta detector, which is then positioned within the detection geometry of the gamma-ray detector.
- **Data Acquisition:** The signals from both detectors are processed through electronic modules that count the individual beta and gamma events, as well as the number of coincident events (when a beta and a gamma are detected simultaneously).
- **Efficiency Extrapolation:** By systematically varying the detection efficiency of the beta detector (e.g., by adding thin absorbers), a series of measurements are taken. The coincidence count rate is then plotted against the beta efficiency, and the data is extrapolated to 100% beta efficiency to determine the absolute activity of the source.

The following diagram illustrates the general workflow of an interlaboratory comparison for radionuclide activity measurement.

Coordinating Laboratory (e.g., BIPM)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiacode.com [radiacode.com]
- 2. Inhb.fr [Inhb.fr]
- 3. researchgate.net [researchgate.net]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coincidence counting – Laboratoire National Henri Becquerel [Inhb.fr]
- To cite this document: BenchChem. [Interlaboratory comparison of Europium-152 activity measurements]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1220608#interlaboratory-comparison-of-europium-152-activity-measurements>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com